5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the chloro and ethylsulfanyl groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride. The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol.
Amidation: The carboxylic acid group can be converted to the amide using reagents like carbodiimides or through direct reaction with amines.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ethylthiol, amines.
Major Products
Sulfoxides and sulfones: From oxidation of the ethylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: As a precursor for the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(3,5-dichlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of chloro, ethylsulfanyl, and carboxamide groups in 5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and safety profiles.
Properties
Molecular Formula |
C13H10Cl3N3OS |
---|---|
Molecular Weight |
362.7 g/mol |
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H10Cl3N3OS/c1-2-21-13-17-6-10(16)11(19-13)12(20)18-9-4-7(14)3-8(15)5-9/h3-6H,2H2,1H3,(H,18,20) |
InChI Key |
ICUZUYADOVGJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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